Cas no 951884-40-5 (5-Bromo-4-(4-ethylphenyl)pyrimidine)
5-Bromo-4-(4-ethylphenyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-4-(4-ethylphenyl)pyrimidine
- DTXSID10650035
- AKOS015834345
- MFCD09800937
- SB59029
- BS-23349
- 951884-40-5
- BNB88440
- J-517050
- CS-0205710
-
- MDL: MFCD09800937
- Inchi: 1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)12-11(13)7-14-8-15-12/h3-8H,2H2,1H3
- InChI Key: TYXNSADRHQQYQW-UHFFFAOYSA-N
- SMILES: BrC1=CN=CN=C1C1C=CC(=CC=1)CC
Computed Properties
- Exact Mass: 262.01100
- Monoisotopic Mass: 262.01056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78000
- LogP: 3.46850
5-Bromo-4-(4-ethylphenyl)pyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-4-(4-ethylphenyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B696110-100mg |
5-Bromo-4-(4-ethylphenyl)pyrimidine |
951884-40-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B696110-250mg |
5-Bromo-4-(4-ethylphenyl)pyrimidine |
951884-40-5 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B696110-500mg |
5-Bromo-4-(4-ethylphenyl)pyrimidine |
951884-40-5 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B696110-1g |
5-Bromo-4-(4-ethylphenyl)pyrimidine |
951884-40-5 | 1g |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM165635-100g |
5-bromo-4-(4-ethylphenyl)pyrimidine |
951884-40-5 | 95% | 100g |
$533 | 2021-08-05 | |
| Apollo Scientific | OR11579-1g |
5-Bromo-4-(4-ethylphenyl)pyrimidine |
951884-40-5 | 1g |
£120.00 | 2023-09-01 | ||
| abcr | AB237110-1 g |
5-Bromo-4-(4-ethylphenyl)pyrimidine |
951884-40-5 | 1g |
€110.00 | 2023-04-27 | ||
| abcr | AB237110-5 g |
5-Bromo-4-(4-ethylphenyl)pyrimidine |
951884-40-5 | 5g |
€246.00 | 2023-04-27 | ||
| abcr | AB237110-25 g |
5-Bromo-4-(4-ethylphenyl)pyrimidine |
951884-40-5 | 25g |
€450.00 | 2023-04-27 | ||
| Chemenu | CM165635-100g |
5-bromo-4-(4-ethylphenyl)pyrimidine |
951884-40-5 | 95% | 100g |
$617 | 2023-02-17 |
5-Bromo-4-(4-ethylphenyl)pyrimidine Suppliers
5-Bromo-4-(4-ethylphenyl)pyrimidine Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 5-Bromo-4-(4-ethylphenyl)pyrimidine
5-Bromo-4-(4-ethylphenyl)pyrimidine (CAS No. 951884-40-5): A Versatile Building Block in Modern Organic Synthesis
5-Bromo-4-(4-ethylphenyl)pyrimidine (CAS 951884-40-5) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical and materials science research. As a brominated pyrimidine derivative, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules and functional materials. The presence of both bromo and ethylphenyl substituents on the pyrimidine ring makes it particularly useful for cross-coupling reactions and molecular diversification.
The growing interest in 5-Bromo-4-(4-ethylphenyl)pyrimidine stems from its role in developing kinase inhibitors, a hot topic in current drug discovery. With the pharmaceutical industry focusing heavily on targeted cancer therapies, researchers frequently search for pyrimidine-based building blocks like this compound to create novel drug candidates. Its molecular structure allows for efficient modifications at both the bromo position and the ethylphenyl group, enabling the creation of diverse molecular architectures.
From a synthetic chemistry perspective, 5-Bromo-4-(4-ethylphenyl)pyrimidine CAS 951884-40-5 demonstrates excellent reactivity in palladium-catalyzed coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions. This makes it invaluable for constructing complex molecules through C-C bond formation and C-N bond formation processes. Recent publications in organic chemistry journals highlight its utility in creating π-conjugated systems for organic electronics applications.
The compound's physical properties contribute to its widespread use. With a molecular weight of 263.13 g/mol, 5-Bromo-4-(4-ethylphenyl)pyrimidine typically appears as a white to off-white crystalline powder. Its moderate solubility in common organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide facilitates various synthetic operations. Researchers appreciate its stability under standard laboratory conditions, though proper storage in a cool, dry environment is recommended.
In the context of current medicinal chemistry trends, this compound answers the frequent search query: "What are the best pyrimidine building blocks for drug discovery?" The ethylphenyl moiety provides lipophilicity that can enhance membrane permeability in potential drug candidates, while the bromo substituent offers a handle for further functionalization. These features make it particularly valuable for developing tyrosine kinase inhibitors, a class of therapeutics dominating cancer treatment research.
Beyond pharmaceuticals, 5-Bromo-4-(4-ethylphenyl)pyrimidine (951884-40-5) finds applications in materials science. Its incorporation into organic semiconductors and light-emitting materials has been explored, addressing the growing demand for organic electronic materials. The compound's ability to participate in π-stacking interactions makes it attractive for designing molecular assemblies with tailored electronic properties.
Quality control of 5-Bromo-4-(4-ethylphenyl)pyrimidine typically involves HPLC analysis to ensure high purity, generally ≥97% for most research applications. Advanced purification techniques like column chromatography or recrystallization can achieve even higher purity levels when required for sensitive applications. Analytical data including 1H NMR, 13C NMR, and mass spectrometry are usually provided by reputable suppliers to confirm identity and purity.
The commercial availability of 5-Bromo-4-(4-ethylphenyl)pyrimidine CAS 951884-40-5 has increased significantly in recent years, reflecting its growing importance in research. Many chemical suppliers now stock this compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. This availability supports the compound's use in high-throughput screening and combinatorial chemistry approaches.
From an environmental and safety perspective, standard laboratory precautions are sufficient when handling 5-Bromo-4-(4-ethylphenyl)pyrimidine. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses should be used. The compound should be handled in accordance with good laboratory practices, with particular attention to avoiding inhalation or skin contact.
The future outlook for 5-Bromo-4-(4-ethylphenyl)pyrimidine appears promising, particularly as research into personalized medicine and targeted therapies continues to expand. Its versatility as a synthetic intermediate positions it well to meet the evolving needs of both pharmaceutical development and advanced materials research. As synthetic methodologies advance, particularly in C-H activation and photocatalysis, new applications for this valuable building block will likely emerge.
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